BenchChemオンラインストアへようこそ!

Methylenomycin A

Antibacterial MIC MRSA

Methylenomycin A (52775-76-5) is the definitive plasmid-encoded (SCP1) antibiotic standard. Its well-documented MRSA MIC of 256 μg/mL provides the essential baseline for quantifying potency improvements of novel cyclopentanone derivatives (e.g., pre-methylenomycin C lactone, MIC 1 μg/mL). Established SAR enables rational dual-action antimicrobial design via esterification. Ideal for peptidoglycan biosynthesis assays and heterologous expression studies. Ensure cross-study reproducibility—order this characterized reference compound today.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 52775-76-5
Cat. No. B1254520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenomycin A
CAS52775-76-5
Synonymsmethylenomycin A
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC12C(C(=C)C(=O)C1(O2)C)C(=O)O
InChIInChI=1S/C9H10O4/c1-4-5(7(11)12)8(2)9(3,13-8)6(4)10/h5H,1H2,2-3H3,(H,11,12)/t5-,8-,9+/m0/s1
InChIKeyHBECYYFDLZZMPL-WLGLDCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenomycin A (CAS 52775-76-5): Cyclopentanone Antibiotic Reference Standard for Plasmid-Encoded Biosynthesis Research


Methylenomycin A (CAS 52775-76-5) is a cyclopentanone-derived antibiotic first isolated from Streptomyces violaceoruber [1]. It is produced by the model actinomycete Streptomyces coelicolor A3(2) [2] and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. A defining characteristic of Methylenomycin A is that the genetic information required for its biosynthesis is carried entirely on the SCP1 plasmid, making it the first documented plasmid-encoded antibiotic [3].

Methylenomycin A vs. Closest Analogs: Critical Differences in Antibacterial Spectrum, Potency, and Resistance Profile


Methylenomycin A, Methylenomycin B, and Methylenomycin C share a cyclopentanone core but exhibit marked differences in their antibacterial profiles. Methylenomycin B is a decarboxylated derivative of Methylenomycin A [1], while Methylenomycin C lacks the epoxide moiety present in Methylenomycin A [2]. These structural variations translate into substantial quantitative differences in minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Furthermore, biosynthetic intermediates such as pre-methylenomycin C lactone display potencies that are orders of magnitude greater than Methylenomycin A itself [3]. Consequently, interchanging Methylenomycin A with its analogs or intermediates without accounting for these potency differentials will compromise experimental reproducibility and invalidate quantitative comparisons.

Methylenomycin A (CAS 52775-76-5): Quantitative Differentiation Evidence from Head-to-Head Comparator Studies


Comparative Antibacterial Potency: Methylenomycin A Exhibits 256-fold Lower Activity than Pre-methylenomycin C Lactone Against MRSA

In a direct head-to-head antimicrobial susceptibility assay, Methylenomycin A (1) demonstrated a minimum inhibitory concentration (MIC) of 256 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) DSM 21979. In contrast, the biosynthetic intermediate pre-methylenomycin C lactone (5) exhibited an MIC of 1 μg/mL against the same strain, representing a 256-fold enhancement in potency [1]. A related intermediate, pre-methylenomycin C (6), displayed an MIC of 16 μg/mL, which is 16-fold more potent than Methylenomycin A [1].

Antibacterial MIC MRSA Cyclopentanone

Structural Prerequisites for Antibacterial Activity: Epoxide and α,β-Unsaturated Carbonyl Moieties Distinguish Methylenomycin A from Inactive Derivatives

Chemical modification studies have delineated the essential pharmacophoric elements of Methylenomycin A. The presence of the α,β-unsaturated carbonyl function, the epoxide ring, and the cyclopentane ring are all indispensable for antibacterial activity [1]. Removal or reduction of any of these groups abolishes activity at concentrations up to 400 μg/mL [2]. In contrast, simple alkyl ester derivatives of Methylenomycin A not only retain antibacterial activity but also acquire antifungal properties that are absent in the parent compound [1].

Structure-Activity Relationship SAR Chemical Modification Antibacterial

Mechanism of Action: Methylenomycin A Targets Peptidoglycan Biosynthesis, a Pathway Distinct from RNA Polymerase Inhibitors

Recent investigations using luciferase and β-galactosidase pathway-specific promoter-reporter fusion strains have identified the primary mechanism of action of Methylenomycin A. The antibiotic inhibits peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity [1]. This mechanism aligns with its preferential activity against Gram-positive bacteria, which rely heavily on a thick peptidoglycan layer. This finding distinguishes Methylenomycin A from earlier, unverified claims of RNA polymerase inhibition.

Mechanism of Action Peptidoglycan Cell Wall Mode of Action

Resistance Development: Methylenomycin A Biosynthetic Intermediate Shows No MIC Increase After 28-Day Serial Passage vs. 8-Fold Increase for Vancomycin

In a 28-day serial passage experiment using Enterococcus faecium 64/3, the MIC of pre-methylenomycin C lactone (5) remained unchanged at 2 μg/mL. In stark contrast, the MIC of vancomycin increased 8-fold from 4 μg/mL to 32 μg/mL over the same period [1]. This observation indicates that bacteria may face a higher barrier to evolving resistance against the methylenomycin pharmacophore compared to the clinically important glycopeptide vancomycin.

Antibiotic Resistance MIC Vancomycin Enterococcus faecium

Plasmid-Encoded Biosynthesis: Methylenomycin A as a Unique Genetic Model for Extrachromosomal Antibiotic Production

Methylenomycin A is distinguished as the first antibiotic for which the entire genetic blueprint for biosynthesis resides on a plasmid — the SCP1 plasmid of Streptomyces coelicolor A3(2) [1]. This plasmid-encoded nature sets it apart from the vast majority of antibiotics, whose biosynthetic gene clusters are typically located on the bacterial chromosome. The SCP1 plasmid is a 356 kb linear element [2] that carries all mmy genes necessary for methylenomycin production.

Plasmid SCP1 Biosynthesis Genetic Model

Methylenomycin A (CAS 52775-76-5): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Reference Standard for Antibacterial Susceptibility Testing of Cyclopentanone Derivatives

Methylenomycin A (MIC 256 μg/mL against MRSA) serves as a critical reference control when evaluating the potency of novel cyclopentanone-based antibiotics or biosynthetic intermediates. Its well-documented, moderate activity provides a baseline against which to measure the enhanced potency of derivatives such as pre-methylenomycin C lactone (MIC 1 μg/mL) [1]. This allows for accurate quantification of fold-improvements in MIC and facilitates cross-study comparisons.

Lead Scaffold for Chemical Modification to Broaden Antimicrobial Spectrum

The established structure-activity relationship of Methylenomycin A demonstrates that esterification introduces antifungal activity while preserving antibacterial properties [2]. This makes Methylenomycin A a preferred starting scaffold over simpler cyclopentanones (e.g., Methylenomycin B) for medicinal chemistry programs aimed at developing dual-action antimicrobial agents. Researchers can leverage the known SAR to rationally design derivatives with predictable spectrum expansion.

Tool Compound for Investigating Peptidoglycan Biosynthesis Inhibition

With its experimentally validated mechanism of action targeting peptidoglycan biosynthesis [3], Methylenomycin A offers a distinct tool for cell wall biosynthesis studies. It can be employed as a positive control in assays designed to identify new cell wall-active compounds or to dissect the peptidoglycan synthesis pathway in Gram-positive bacteria. Its moderate potency minimizes off-target cytotoxicity that might confound results with highly potent derivatives.

Genetic Model for Plasmid-Encoded Secondary Metabolism in Synthetic Biology

Methylenomycin A remains the quintessential model system for studying plasmid-encoded antibiotic production [4]. Its biosynthetic genes, carried on the SCP1 plasmid, provide a unique platform for synthetic biologists engineering heterologous natural product pathways on extrachromosomal elements. This application is particularly valuable for researchers investigating plasmid stability, copy number effects on metabolite yield, and horizontal transfer of biosynthetic capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylenomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.